molecular formula C22H23N5O4S B2363935 N-(4-acetamidophenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 920409-67-2

N-(4-acetamidophenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2363935
CAS No.: 920409-67-2
M. Wt: 453.52
InChI Key: AKIRVMXWAAIQJV-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H23N5O4S and its molecular weight is 453.52. The purity is usually 95%.
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Biological Activity

N-(4-acetamidophenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features several functional groups that contribute to its biological activity, including:

  • An acetamido group.
  • A methoxy group.
  • A pyrimidine moiety.
  • A pyridine derivative.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, hydroxypyridinone derivatives have shown effective inhibition of oxidative stress markers. The structure of this compound suggests potential antioxidant properties due to the presence of the pyridine and methoxy groups, which can stabilize free radicals.

Inhibition of Enzymatic Activity

Compounds structurally related to this compound have been studied for their ability to inhibit specific enzymes. For example, inhibitors targeting aldose reductase (ALR2) are crucial in managing diabetic complications. Similar derivatives have demonstrated IC50 values ranging from 0.789 μM to 17.11 μM against ALR2, indicating a strong potential for therapeutic application in diabetes management .

Case Study 1: Aldose Reductase Inhibition

A study focused on hydroxypyridinone derivatives revealed that modifications in substituents significantly affected inhibitory activity against ALR2. The most potent compound exhibited an IC50 value of 0.789 μM, highlighting the importance of structural optimization in drug design .

Table 1: Inhibitory Activity of Hydroxypyridinone Derivatives

CompoundIC50 (μM)Selectivity Index
7l0.78925.23
Eparlestat17.37-

Case Study 2: Antioxidative Action

In another investigation, phenolic compounds similar to this compound showed significant DPPH radical scavenging activity, with a notable inhibition rate surpassing that of Trolox, a well-known antioxidant .

Table 2: DPPH Radical Scavenging Activity

CompoundInhibition Rate (%)
7l41.48
Trolox11.89

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions facilitated by its diverse functional groups.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S/c1-14-8-9-23-22(24-14)32-13-18-10-19(29)20(31-3)11-27(18)12-21(30)26-17-6-4-16(5-7-17)25-15(2)28/h4-11H,12-13H2,1-3H3,(H,25,28)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIRVMXWAAIQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)NC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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